molecular formula C10H12Cl3NO2S B7500222 N-tert-butyl-2,3,4-trichlorobenzenesulfonamide

N-tert-butyl-2,3,4-trichlorobenzenesulfonamide

Cat. No. B7500222
M. Wt: 316.6 g/mol
InChI Key: PQQVLVFBILSWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2,3,4-trichlorobenzenesulfonamide, commonly known as TBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBC belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, TBC is not used as a drug but rather as a research tool in various fields of study, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

TBC acts as a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, TBC can alter the pH of various biological fluids, leading to changes in cellular metabolism and signaling. TBC has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
TBC has been shown to have a wide range of biochemical and physiological effects in various biological systems. It can alter the pH of biological fluids, inhibit the activity of enzymes, and affect cellular metabolism and signaling. TBC has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBC is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in biological systems. TBC also has good stability and solubility, which makes it easy to handle in laboratory experiments. However, TBC has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are several future directions for research involving TBC. One area of interest is the development of TBC-based therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the use of TBC as a tool to study the role of carbonic anhydrase in physiological processes such as acid-base balance and ion transport. Additionally, TBC can be used as a probe to study the structure and function of sulfonamide-binding sites in proteins, which can lead to the development of novel drugs with improved specificity and efficacy.

Synthesis Methods

TBC can be synthesized through a multistep process starting from 2,3,4-trichlorobenzene. The synthesis involves the introduction of a tert-butyl group and a sulfonamide group to the benzene ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TBC has been extensively used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the binding of sulfonamides to enzymes and proteins, as well as their effects on cell metabolism and signaling pathways. TBC has also been used as a probe to study the structure and function of sulfonamide-binding sites in proteins.

properties

IUPAC Name

N-tert-butyl-2,3,4-trichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3NO2S/c1-10(2,3)14-17(15,16)7-5-4-6(11)8(12)9(7)13/h4-5,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQVLVFBILSWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2,3,4-trichlorobenzene-1-sulfonamide

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